Cas no 35523-64-9 (2,3-diamino-6-methylpyrimidin-4(3H)-one)
2,3-diamino-6-methylpyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2,3-diamino-6-methylpyrimidin-4(3H)-one
- 4(3H)-Pyrimidinone, 2,3-diamino-6-methyl-
- 2,3-Diamino-6-methyl-4(3H)-pyrimidinone
- AKOS002663774
- 2,3-diamino-6-methyl-3,4-dihydropyrimidin-4-one
- SB56940
- DTXSID60956918
- AS-65139
- SY124002
- 35523-64-9
- SCHEMBL1681620
- CS-0036050
- MFCD00474034
- 2,3-diamino-6-methylpyrimidin-4-one
- EN300-152261
- STL298120
- 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- Oprea1_357956
- YZNMOAIBTPNUTO-UHFFFAOYSA-N
-
- MDL: MFCD00474034
- Inchi: 1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8)
- InChI Key: YZNMOAIBTPNUTO-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)N=C(N)N1N
Computed Properties
- Exact Mass: 140.06994
- Monoisotopic Mass: 140.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- PSA: 84.71
2,3-diamino-6-methylpyrimidin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A239015-25mg |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A239015-50mg |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A239015-250mg |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 250mg |
$ 275.00 | 2022-06-08 | ||
| Chemenu | CM312328-1g |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 95% | 1g |
$473 | 2021-08-18 | |
| Chemenu | CM312328-250mg |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 95% | 250mg |
$209 | 2023-02-02 | |
| Chemenu | CM312328-1g |
2,3-Diamino-6-methylpyrimidin-4(3H)-one |
35523-64-9 | 95% | 1g |
$415 | 2023-02-02 | |
| Alichem | A089007789-250mg |
2,3-Diamino-6-methylpyrimidin-4(3h)-one |
35523-64-9 | 95% | 250mg |
$215.13 | 2023-09-02 | |
| Alichem | A089007789-1g |
2,3-Diamino-6-methylpyrimidin-4(3h)-one |
35523-64-9 | 95% | 1g |
$559.65 | 2023-09-02 | |
| Alichem | A089007789-5g |
2,3-Diamino-6-methylpyrimidin-4(3h)-one |
35523-64-9 | 95% | 5g |
$1616.00 | 2023-09-02 | |
| Enamine | EN300-152261-0.05g |
2,3-diamino-6-methyl-3,4-dihydropyrimidin-4-one |
35523-64-9 | 95% | 0.05g |
$61.0 | 2023-06-08 |
2,3-diamino-6-methylpyrimidin-4(3H)-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2,3-diamino-6-methylpyrimidin-4(3H)-one
Compound CAS No 35523-64-9: 2,3-Diamino-6-Methylpyrimidin-4(3H)-One
2,3-Diamino-6-methylpyrimidin-4(3H)-one, also known by its CAS registry number 35523-64-9, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, a class of six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 2 and 3, along with a methyl group at position 6, imparts unique chemical properties that make it a valuable molecule for various applications.
The structure of 2,3-diamino-6-methylpyrimidin-4(3H)-one is characterized by its pyrimidine ring system with an additional ketone group at position 4. This arrangement allows for versatile reactivity, enabling the molecule to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds, particularly in the development of novel drug candidates targeting various diseases such as cancer and neurodegenerative disorders.
One of the most promising applications of CAS No 35523-64-9 lies in its role as an intermediate in the synthesis of pyrimidine-based drugs. For instance, researchers have explored its use in creating analogs of known antiviral agents, leveraging its structural similarity to existing therapeutic compounds. The methyl group at position 6 plays a crucial role in modulating the molecule's pharmacokinetic properties, making it an attractive candidate for drug design.
In addition to its pharmaceutical applications, 2,3-diamino-6-methylpyrimidin-4(3H)-one has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use in catalysis and sensor technology. Recent advancements in green chemistry have also prompted researchers to explore more sustainable methods for synthesizing this compound, reducing reliance on hazardous reagents and improving overall process efficiency.
The synthesis of CAS No 35523-64-9 typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of appropriate amino compounds with carbonyl precursors under acidic or basic conditions. The optimization of these reactions has been a focal point for chemists aiming to enhance yield and purity while minimizing environmental impact.
From a structural standpoint, the molecule's amino groups provide opportunities for further functionalization. These groups can be modified through various chemical transformations, such as alkylation or acylation, to introduce additional functionalities that expand the molecule's utility. Recent studies have demonstrated the feasibility of using these groups to create bioconjugates for targeted drug delivery systems.
In terms of physical properties, 2,3-diamino-6-methylpyrimidin-4(3H)-one exhibits a melting point around 180°C and is soluble in common organic solvents like dichloromethane and ethanol. Its solubility profile makes it suitable for use in both solution-phase and solid-phase synthesis techniques. The compound's stability under physiological conditions further enhances its suitability for biomedical applications.
The growing interest in this compound has led to increased research activity worldwide. Collaborative efforts between academic institutions and pharmaceutical companies have resulted in numerous publications detailing new synthetic routes, biological activities, and potential therapeutic uses. These findings underscore the importance of continued research into pyrimidine derivatives like CAS No 35523-64-9, which hold immense promise for advancing medical science.
In conclusion, 2,3-diamino-6-methylpyrimidin-4(3H)-one, or CAS No 35523-64-9, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an essential tool for researchers working on innovative solutions in drug discovery and materials development. As ongoing studies uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in shaping future advancements in science and technology.
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